[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-
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Overview
Description
5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl and methylthio substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Cyclization: Various cyclization agents depending on the desired fused ring system.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or thio derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in the context of its neuroprotective and anti-inflammatory activities, it has been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . This results in decreased cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxyl group at the 7-position.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another related compound with a hydroxyl group and a different ring fusion.
Uniqueness
5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylthio group, in particular, plays a crucial role in its interaction with biological targets, differentiating it from other similar compounds.
Properties
CAS No. |
56347-12-7 |
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Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-5-3-4-11-6(8-5)9-7(10-11)12-2/h3-4H,1-2H3 |
InChI Key |
JAEHOUMNJIUKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1)SC |
Origin of Product |
United States |
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